(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
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Overview
Description
(Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of functional groups, including a cyano group, a butylamino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the thiophene ring and the butylamino group. The cyano group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the cyano group can produce a primary amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The cyano group and the butylamino group play crucial roles in binding to these targets, while the thiophene ring contributes to the overall stability and reactivity of the compound. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(1-(2-(ethylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
- (Z)-N-(1-(2-(methylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
- (Z)-N-(1-(2-(propylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide
Uniqueness
The uniqueness of (Z)-N-(1-(2-(butylamino)-1-cyano-2-oxoethylidene)-1H-isoindol-3-yl)thiophene-2-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. The butylamino group provides a distinct steric and electronic environment, which can influence the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for exploring new chemical reactions and developing novel applications.
Properties
IUPAC Name |
N-[(3Z)-3-[2-(butylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-2-3-10-22-19(25)15(12-21)17-13-7-4-5-8-14(13)18(23-17)24-20(26)16-9-6-11-27-16/h4-9,11H,2-3,10H2,1H3,(H,22,25)(H,23,24,26)/b17-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYFZNRSIAUBAD-ICFOKQHNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CS3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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